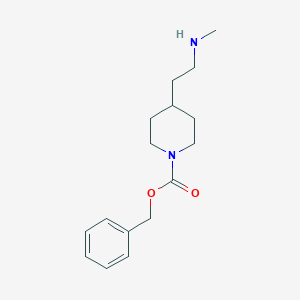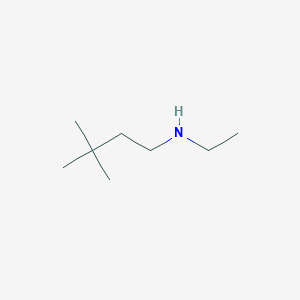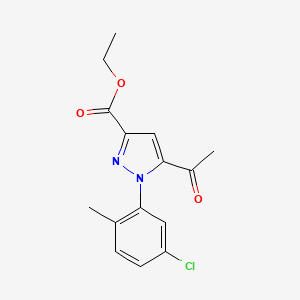
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester, an acetyl group, and a 5-chloro-2-methylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with appropriate reagents to form the pyrazole ring. The key steps include:
Formation of the pyrazole ring: This is achieved by reacting ethyl glycinate hydrochloride with hydrazine hydrate under reflux conditions.
Introduction of the acetyl group: Acetylation is carried out using acetic anhydride in the presence of a base such as pyridine.
Substitution with the 5-chloro-2-methylphenyl group: This step involves the reaction of the intermediate with 5-chloro-2-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous-flow synthesis techniques. This method enhances safety and efficiency by controlling reaction parameters and minimizing the handling of hazardous intermediates .
化学反应分析
Types of Reactions
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-acetyl-1-phenylpyrazole-3-carboxylate: Lacks the chloro and methyl substituents, leading to different reactivity and biological activity.
Ethyl 5-acetyl-1-(4-chlorophenyl)pyrazole-3-carboxylate: Similar structure but with a different position of the chloro group, affecting its chemical properties.
Ethyl 5-acetyl-1-(3-methylphenyl)pyrazole-3-carboxylate:
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
属性
分子式 |
C15H15ClN2O3 |
|---|---|
分子量 |
306.74 g/mol |
IUPAC 名称 |
ethyl 5-acetyl-1-(5-chloro-2-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-4-21-15(20)12-8-14(10(3)19)18(17-12)13-7-11(16)6-5-9(13)2/h5-8H,4H2,1-3H3 |
InChI 键 |
YPRLSEXZUFIBRC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)C)C2=C(C=CC(=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
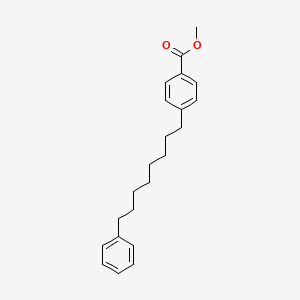
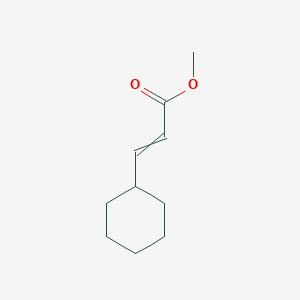
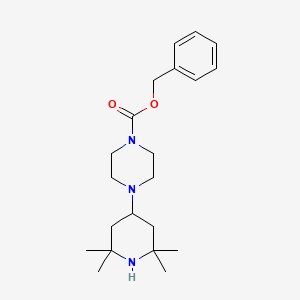
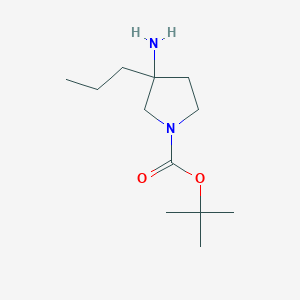

![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
